molecular formula C27H46O B14621377 5alpha-cholest-22E-en-3beta-ol CAS No. 58560-38-6

5alpha-cholest-22E-en-3beta-ol

Cat. No.: B14621377
CAS No.: 58560-38-6
M. Wt: 386.7 g/mol
InChI Key: BWGQUGBECNWWDB-PNAUCWDRSA-N
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Description

5alpha-cholest-22E-en-3beta-ol is a steroidal compound with the molecular formula C27H46O It is a derivative of cholestane and is characterized by its unique structure, which includes a double bond at the 22nd position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-cholest-22E-en-3beta-ol typically involves the hydrogenation of cholest-22-en-3-one followed by selective reduction. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature. The selective reduction is achieved using reagents like sodium borohydride (NaBH4) in the presence of methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5alpha-cholest-22E-en-3beta-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

    Reduction: The double bond at the 22nd position can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5alpha-cholest-22E-en-3-one.

    Reduction: Formation of 5alpha-cholest-22-en-3beta-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5alpha-cholest-22E-en-3beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 5alpha-cholest-22E-en-3beta-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid metabolism and influence cellular signaling pathways. The hydroxyl group at the 3rd position plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    5beta-cholest-22E-en-3beta-ol: Similar structure but with a different stereochemistry at the 5th position.

    5alpha-cholest-8-en-3beta-ol: Similar structure but with a double bond at the 8th position.

    (24S)-26-nor-5alpha-cholest-22E-en-3beta-ol: Similar structure but with a nor modification at the 26th position.

Uniqueness

5alpha-cholest-22E-en-3beta-ol is unique due to its specific stereochemistry and the presence of a double bond at the 22nd position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58560-38-6

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,18-25,28H,7,9-17H2,1-5H3/b8-6+/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

BWGQUGBECNWWDB-PNAUCWDRSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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